molecular formula C13H20N2O4S B12619272 3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide CAS No. 918810-66-9

3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide

Cat. No.: B12619272
CAS No.: 918810-66-9
M. Wt: 300.38 g/mol
InChI Key: BLSXKCTYLBANGV-UHFFFAOYSA-N
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Description

3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide is an organic compound that features a benzamide core substituted with a tert-butylsulfamoyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The tert-butylsulfamoyl group can be introduced through a sulfonation reaction, while the methoxy and methyl groups are added via alkylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems, for example, can be used to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide core .

Scientific Research Applications

3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The tert-butylsulfamoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups can modulate the compound’s solubility and bioavailability, influencing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butylsulfamoyl group, in particular, distinguishes it from other benzamide derivatives .

Properties

CAS No.

918810-66-9

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

3-(tert-butylsulfamoyl)-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)14-20(17,18)11-8-6-7-10(9-11)12(16)15(4)19-5/h6-9,14H,1-5H3

InChI Key

BLSXKCTYLBANGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)OC

Origin of Product

United States

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